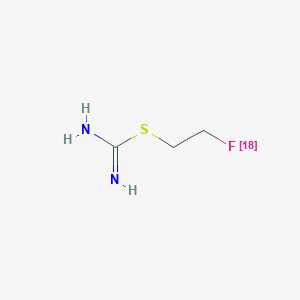

S-(2-Fluoroethyl)isothiourea F-18

Description

Structure

3D Structure

Properties

CAS No. |

185247-75-0 |

|---|---|

Molecular Formula |

C3H7FN2S |

Molecular Weight |

121.17 g/mol |

IUPAC Name |

2-(18F)fluoranylethyl carbamimidothioate |

InChI |

InChI=1S/C3H7FN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)/i4-1 |

InChI Key |

OOOBJDSBUDMEPW-NUTRPMROSA-N |

Isomeric SMILES |

C(CSC(=N)N)[18F] |

Canonical SMILES |

C(CSC(=N)N)F |

Origin of Product |

United States |

Radiochemical Synthesis and Production of S 2 Fluoroethyl Isothiourea F 18

Precursor Chemistry for [¹⁸F]Fluorination

The successful radiosynthesis of [¹⁸F]FEITU is contingent upon the careful design and preparation of suitable precursors that facilitate the introduction of the fluorine-18 (B77423) (¹⁸F) radionuclide.

S-Alkylation Reaction Mechanisms for Isothiourea Derivatives

The core of [¹⁸F]FEITU synthesis lies in the S-alkylation of a thiourea (B124793) or isothiourea derivative. This reaction involves the nucleophilic attack of the sulfur atom of the thiourea on an electrophilic alkylating agent. researchgate.net The general mechanism for the S-alkylation of thiourea involves the formation of an isothiouronium salt. researchgate.net In the context of radiolabeling, this approach is adapted to incorporate the positron-emitting ¹⁸F isotope. The synthesis of [¹⁸F]FEITU is accomplished through the S-alkylation of thiourea with a labeled precursor. nih.gov

The efficiency and regioselectivity of the S-alkylation can be influenced by the conformation of the starting isothiourea derivative, as demonstrated in studies with thiacalixarenes. nih.gov While not directly involving [¹⁸F]FEITU, this research highlights the importance of stereochemistry in determining the outcome of S-alkylation reactions. nih.gov

Utilization of 2-[¹⁸F]Fluoroethyltosylate ([¹⁸F]FEtOTs) as a Labeling Precursor

A key precursor for the synthesis of [¹⁸F]FEITU is 2-[¹⁸F]fluoroethyltosylate ([¹⁸F]FEtOTs). nih.gov This compound is a widely used ¹⁸F-fluoroalkylating agent in the synthesis of various PET radiotracers due to its high reactivity, good stability, and relatively low volatility compared to other labeling agents. nih.govresearchgate.netrsc.org

The synthesis of [¹⁸F]FEtOTs itself is typically achieved through a nucleophilic substitution reaction on a suitable precursor, such as 1,2-ethylene ditosylate. nih.govresearchgate.net The reaction conditions for the synthesis of [¹⁸F]FEtOTs, including temperature, reaction time, and the molar ratio of base to precursor, have been a subject of optimization studies to maximize yield and minimize the formation of volatile radioactive side-products like [¹⁸F]vinyl fluoride (B91410) and 2-[¹⁸F]fluoroethanol. nih.govproquest.com

The following table summarizes a selection of reported conditions for the synthesis of [¹⁸F]FEtOTs:

| Labeling Temperature (°C) | Reaction Time (min) | Base/Precursor Molar Ratio | Reference |

| 70 - 130 | 3 - 15 | 0.4 - 2.7 | nih.gov |

Radiosynthetic Methodologies

The incorporation of the ¹⁸F-label into the final [¹⁸F]FEITU molecule is achieved through specific radiosynthetic methods, which are often automated to ensure reproducibility and radiation safety.

Nucleophilic [¹⁸F]Fluorination Approaches

Nucleophilic substitution is the most common method for introducing ¹⁸F into organic molecules. nih.govfrontiersin.org In the synthesis of [¹⁸F]FEITU, the radiolabeling is achieved by the S-alkylation reaction of thiourea with a labeled precursor like [¹⁸F]FEtOTs, which is a nucleophilic process. nih.gov This approach, often an Sₙ2 reaction, involves the displacement of a leaving group by the ¹⁸F-fluoride ion. nih.gov

The reactivity of the "naked" [¹⁸F]fluoride is crucial for the success of these reactions and is often enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a base like potassium carbonate. nih.gov The development of efficient nucleophilic fluorination methods has been a significant focus in radiochemistry, leading to the synthesis of a wide array of ¹⁸F-labeled compounds. researchgate.net

Automated Synthesis Module Development for [¹⁸F]FEITU Analogues

The routine production of PET radiotracers like [¹⁸F]FEITU and its analogues necessitates the use of automated synthesis modules. openmedscience.com These systems offer several advantages, including improved reproducibility, higher yields, reduced synthesis time, and enhanced radiation protection for the operators. openmedscience.comnih.gov

The development of automated synthesis platforms is a continuous process, with efforts focused on simplifying procedures, reducing the amount of expensive precursors, and streamlining purification steps. nih.gov For instance, methods have been developed for the automated synthesis of other ¹⁸F-labeled tracers that minimize precursor amounts and simplify purification, which could be adapted for [¹⁸F]FEITU production. The use of micro-reactors also presents a promising avenue for the rapid optimization and production of ¹⁸F-labeled compounds. nih.gov The successful automated synthesis of various FAPI (Fibroblast Activation Protein Inhibitor) agents, for example, demonstrates the feasibility of developing robust automated processes for new radiotracers. nih.gov

Radiochemical Characterization and Optimization

Following synthesis, the resulting [¹⁸F]FEITU must be rigorously characterized to ensure its identity, purity, and suitability for use. Optimization of the synthesis is also a critical step to maximize the radiochemical yield and specific activity.

The characterization of a new radiopharmaceutical typically involves techniques such as high-performance liquid chromatography (HPLC) for determining radiochemical purity and identifying metabolites. nih.gov For [¹⁸F]FEITU, the radiochemical synthesis was accomplished in high radiochemical purity. nih.gov

Optimization of the radiosynthesis involves systematically varying reaction parameters such as precursor amount, temperature, and reaction time to achieve the highest possible radiochemical yield (RCY). nih.govnih.gov For example, in the synthesis of other ¹⁸F-labeled compounds, optimization of coupling reagents and reaction temperatures has led to significant improvements in RCY. nih.gov Similarly, studies on the synthesis of [¹⁸F]FEtOTs have shown that the yields of volatile side-products are dependent on reaction time and temperature, highlighting the importance of optimizing these parameters. nih.govproquest.com

The following table presents data on the optimization of a related ¹⁸F-labeling reaction, illustrating the impact of precursor amount on radiochemical conversion (RCC):

| Precursor Amount (µmol) | Radiochemical Conversion (%) |

| 10 | 44 |

| 20 | 63 |

| 30-60 | ≥70 |

| *Data adapted from a study on [¹⁸F]fluorobenzene synthesis. nih.gov |

Radiochemical Purity Assessment

The determination of radiochemical purity is a critical quality control step to ensure that the radioactivity in the final product is attributable to the desired F-18 labeled compound. For O-(2-[18F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a closely related and extensively studied amino acid PET tracer, High-Performance Liquid Chromatography (HPLC) is the standard method for assessing both radiochemical and chemical purity. nih.govdntb.gov.ua

A validated HPLC method provides specificity, linearity, precision, and accuracy in the quantification of [¹⁸F]FET and any potential impurities. nih.gov These methods typically employ a C18 analytical column with an isocratic mobile phase, coupled with both a UV detector for chemical purity and a radiation detector for radiochemical purity. nih.gov For instance, a common system uses a Phenomenex Gemini C18 column with an eluent of 7% ethanol (B145695) and 93% 50 mM potassium phosphate (B84403) buffer (pH=6.9) at a flow rate of 1.0 mL/min. nih.gov

The European Pharmacopoeia provides monographs with established acceptance criteria for commonly used radiopharmaceuticals like [¹⁸F]FET, which often specify a radiochemical purity of ≥95%. nih.gov Quality control analyses for routine clinical production of [¹⁸F]FET consistently report radiochemical purities exceeding 99%. researchgate.netsnmjournals.org The successful validation of these HPLC methods ensures that each batch of the radiotracer meets the stringent requirements for human use. nih.govnih.gov

Table 1: HPLC Methods for Radiochemical Purity Analysis of [¹⁸F]FET

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Phenomenex Gemini C18 | LiChrosper RP-18 (250 × 4 mm, 5 µm) |

| Mobile Phase | 7% Ethanol, 93% 50 mM Potassium Phosphate Buffer (pH 6.9) | 10 mM Potassium Dihydrogen Phosphate (pH 7) and Acetonitrile |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV (220 nm) and Radiation Detector | UV and Radiation Detector |

| Reference | nih.gov | dntb.gov.ua |

Molar Activity Considerations for Tracer Sensitivity

Molar activity (Aₘ), defined as the amount of radioactivity per mole of a compound (typically reported in GBq/µmol), is a crucial parameter for PET tracers that interact with saturable biological targets like receptors or transporters. nih.govresearchgate.net A high molar activity indicates that a large proportion of the molecules are radiolabeled, allowing for the injection of a low mass of the compound while still achieving a sufficient signal for imaging. nih.govrug.nl This is particularly important to avoid pharmacological effects or saturation of the target sites, which could alter the biodistribution of the tracer and lead to inaccurate quantification. rug.nlnih.gov

For tracers like [¹⁸F]FET, which are transported into cells by amino acid transporters, molar activity can influence tracer uptake and, consequently, image quality. acs.orgrug.nl While some studies suggest that minor differences in molar activity may not significantly impact clinical practice, awareness is important for quantitative follow-up scans, especially when production methods change. nih.govrug.nl The reported molar activity for [¹⁸F]FET varies depending on the synthesis module and purification method used, with typical values ranging from 185 to 593 GBq/µmol. nih.govsnmjournals.org

Table 2: Reported Molar Activity for [¹⁸F]FET and Analogs

| Radiotracer | Molar Activity (GBq/µmol) | Synthesis/Purification Note | Reference |

|---|---|---|---|

| [¹⁸F]FET | 593 ± 284 | Routine production for human use | nih.gov |

| [¹⁸F]FET | 189 - 411 | Fully automated synthesis (GE TracerLab FXFN) | researchgate.net |

| [¹⁸F]FET | 185 - 444 | Automated synthesis modules (IU, Elixys, FASTlab) | snmjournals.org |

| m-[¹⁸F]FET | 94 | --- | acs.org |

Mitigation of Volatile Side-Product Formation during [¹⁸F]FEtOTs Synthesis

The synthesis of the key precursor, 2-[¹⁸F]fluoroethyltosylate ([¹⁸F]FEtOTs), is known to generate volatile radioactive side-products. nih.govproquest.com These impurities have been identified as [¹⁸F]vinyl fluoride ([¹⁸F]VF) and 2-[¹⁸F]fluoroethanol ([¹⁸F]FEOH). nih.govresearchgate.net The formation of these volatile compounds can reduce the radiochemical yield of the desired [¹⁸F]FEtOTs and poses a risk of environmental contamination. nih.govproquest.com

Research has shown that the generation of these side-products is dependent on several reaction parameters. nih.govresearchgate.net A systematic evaluation using a rotatable central composite design identified reaction time and temperature as independent variables that significantly affect the formation of [¹⁸F]VF and [¹⁸F]FEOH. nih.govproquest.com Furthermore, the molar ratio of the base (e.g., potassium carbonate, K₂CO₃) to the precursor (1,2-ethylene ditosylate) is another critical factor. nih.govproquest.com By carefully optimizing these conditions, it is possible to minimize the formation of volatile side-products and thereby increase the yield of the target [¹⁸F]FEtOTs. nih.gov For example, a wide range of labeling temperatures (70 to 130 °C) and reaction times (3 to 15 minutes) have been reported for this synthesis. nih.gov

Table 3: Factors Influencing Volatile Side-Product Formation in [¹⁸F]FEtOTs Synthesis

| Factor | Influence | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Higher temperatures can increase side-product formation. | Optimize temperature within the reported range (70-130°C) to balance reaction rate and impurity formation. | nih.gov |

| Reaction Time | Longer reaction times can lead to increased side-products. | Select the shortest effective time (e.g., within 3-15 min) that provides a high yield of [¹⁸F]FEtOTs. | nih.gov |

| Base/Precursor Molar Ratio | The ratio affects the yield of both the desired product and the volatile impurities. | Adjust the molar ratio to minimize the formation of [¹⁸F]VF and [¹⁸F]FEOH while maximizing [¹⁸F]FEtOTs yield. | nih.govproquest.com |

Mechanism of Action and Biological Specificity

Inducible Nitric Oxide Synthase (iNOS) as the Primary Biological Target

The principal biological target of S-(2-Fluoroethyl)isothiourea F-18 is the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov iNOS is one of three isoforms of nitric oxide synthase, a class of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes. Unlike the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are constitutively expressed, iNOS is typically not present in cells under normal conditions. Its expression is induced by pro-inflammatory stimuli such as cytokines and bacterial endotoxins. nih.govnih.gov Consequently, the presence and activity of iNOS are often associated with inflammatory conditions, making it a valuable biomarker for imaging inflammation. nih.gov

The development of this compound as a PET tracer stems from the need to non-invasively assess the levels of iNOS in vivo. nih.govnih.gov Studies have demonstrated the utility of its non-radioactive counterpart, S-(2-fluoroethyl)isothiourea, as an inhibitor of iNOS. nih.gov The subsequent labeling with the positron-emitting isotope fluorine-18 (B77423) allows for the visualization and quantification of iNOS expression in various tissues, which has been demonstrated in preclinical models using lipopolysaccharide (LPS)-pretreated rats to induce iNOS expression. nih.gov

Inhibitory Profile and Selectivity for iNOS

The inhibitory profile of S-(2-Fluoroethyl)isothiourea is characterized by its notable selectivity for iNOS over the constitutive isoforms, particularly eNOS.

Differential Selectivity against Endothelial Nitric Oxide Synthase (eNOS)

Research has established that the non-radioactive form of the tracer, S-(2-fluoroethyl)isothiourea, exhibits a 9-fold higher selectivity for inhibiting iNOS compared to eNOS. nih.govnih.gov This preferential inhibition is a crucial characteristic for a PET tracer aimed at imaging inflammation, as it minimizes the signal from the constitutively expressed eNOS, thereby enhancing the specificity for the inflammation-induced iNOS.

Comparative Selectivity against Neuronal Nitric Oxide Synthase (nNOS)

While direct comparative selectivity data for S-(2-Fluoroethyl)isothiourea against nNOS is not extensively detailed in the available literature, the structure-activity relationship of the broader class of S-alkylisothioureas provides some insight. For these compounds, inhibitory activity and selectivity are influenced by the nature of the S-alkyl substituent. For instance, a related compound, S-ethylisothiourea, has been shown to inhibit all three human NOS isoforms. This suggests that S-(2-Fluoroethyl)isothiourea likely also possesses some inhibitory activity against nNOS, although its precise selectivity ratio relative to iNOS remains to be fully elucidated.

Molecular Interaction Dynamics with iNOS

The molecular interaction of S-(2-Fluoroethyl)isothiourea with iNOS is understood to occur at the enzyme's active site. Isothiourea derivatives, as a class, are known to be competitive inhibitors of nitric oxide synthase, acting at the binding site of the natural substrate, L-arginine.

The binding of these inhibitors is thought to involve interactions with key amino acid residues within the active site. For instance, studies on similar iNOS inhibitors have highlighted the importance of interactions with residues such as Glu377 and Trp372 for binding. The isothiourea group itself is a critical pharmacophore, and modifications to the S-alkyl chain can influence binding affinity and selectivity. For S-substituted isothioureas, it has been observed that the inhibitory activity tends to decrease as the length of the alkyl chain extends beyond two carbon atoms. This observation is consistent with the ethyl group present in S-(2-Fluoroethyl)isothiourea. The binding of these inhibitors can perturb the spectral properties of the iNOS heme group, further confirming direct interaction within the active site.

Preclinical Pharmacological and Biological Evaluation

In Vitro Cellular Uptake Studies

In vitro studies are fundamental to characterizing the cellular-level interactions of a new radiotracer. For [18F]FETU, these studies have centered on macrophage cell lines, which are key players in the inflammatory processes where iNOS is upregulated.

To investigate the uptake of [18F]FETU in a controlled environment that mimics inflammation, researchers have utilized established macrophage cell line models. nih.gov The J774 macrophage cell line, in particular, serves as a standard in vitro model for assessing the cellular response to iNOS induction. nih.gov Treatment of these cells with lipopolysaccharide (LPS) effectively stimulates the expression of iNOS, creating the specific molecular target for [18F]FETU. nih.govmdpi.com The LPS stimulation of macrophage cell lines like J774 or the microglial cell line BV2 leads to the activation of signaling pathways, such as NF-κB, which in turn induces the transcription and expression of the iNOS enzyme. mdpi.comnih.gov This process establishes a cellular environment with elevated iNOS levels, which is essential for evaluating the performance of an iNOS-targeted radiotracer. nih.gov

Following the induction of iNOS in macrophage cell lines, studies have demonstrated the specific accumulation of [18F]FETU. In LPS-stimulated J774 cells, a notable increase in the uptake of the radiotracer was observed. nih.gov This increased accumulation in iNOS-expressing cells compared to non-stimulated controls is a key indicator of the tracer's specificity for its target. The nonradioactive version of the compound, S-(2-fluoroethyl)isothiourea, was shown to have a nine-fold higher selectivity for iNOS over endothelial nitric oxide synthase (eNOS), further supporting its specificity. nih.gov The accumulation of [18F]FETU within these activated macrophages confirms its ability to engage with the iNOS enzyme at a cellular level. nih.gov

To further validate the specificity of [18F]FETU uptake, blocking studies are performed. These experiments involve pre-treating the iNOS-induced cells with a non-radioactive, selective iNOS inhibitor before introducing the radiotracer. Aminoguanidine is a well-characterized selective inhibitor of iNOS used for such purposes. nih.govnih.gov In vitro experiments with [18F]FETU demonstrated that its uptake in LPS-stimulated J774 cells could be effectively blocked. nih.gov This competitive inhibition, where the "cold" inhibitor occupies the iNOS binding sites and prevents the uptake of the radiolabeled tracer, provides strong evidence that the observed cellular accumulation of [18F]FETU is indeed mediated by its specific binding to the iNOS enzyme. nih.gov

Interactive Table 1: In Vitro Evaluation of [18F]FETU in Macrophage Cell Line

| Parameter | Cell Line Model | Induction Agent | Key Finding | Significance | Citation |

| iNOS Induction | J774 Macrophages | Lipopolysaccharide (LPS) | Successful induction of iNOS expression. | Creates a target-rich environment for tracer evaluation. | nih.govmdpi.com |

| Tracer Accumulation | J774 Macrophages | N/A | Increased uptake of [18F]FETU in LPS-stimulated cells. | Demonstrates tracer accumulation in target cells. | nih.gov |

| Specificity | J774 Macrophages | N/A | Compound shows 9-fold selectivity for iNOS over eNOS. | Confirms target specificity. | nih.gov |

| Blocking Study | J774 Macrophages | Aminoguanidine (example iNOS inhibitor) | Uptake of [18F]FETU is blocked by the inhibitor. | Verifies that tracer uptake is iNOS-mediated. | nih.gov |

In Vivo Biodistribution and Pharmacokinetics in Preclinical Models

Following promising in vitro results, the evaluation of [18F]FETU progressed to in vivo preclinical models to understand its distribution and behavior within a whole organism.

To assess the in vivo performance of [18F]FETU, researchers have utilized rodent models where a systemic inflammatory response is induced. The lipopolysaccharide (LPS)-treated rat is a well-established model for this purpose. nih.govnih.govnih.gov The administration of LPS to rats induces the expression of iNOS protein in various tissues, including the liver, lung, heart, and kidney, thereby mimicking a systemic inflammatory condition. nih.gov This model allows for the evaluation of the radiotracer's ability to detect iNOS expression in vivo. While experimental autoimmune encephalomyelitis (EAE) in mice is a common model for studying neuroinflammation, particularly for other tracers, the primary reported model for the in vivo evaluation of [18F]FETU has been the LPS-treated rodent. nih.govresearchgate.net

Biodistribution studies in LPS-pretreated rats revealed specific patterns of [18F]FETU uptake. At 10 minutes post-injection, a significantly increased accumulation of the radiotracer was measured in the liver, kidney, and heart of LPS-treated animals compared to controls. nih.gov This elevated uptake corresponds to the known induction of iNOS in these organs following an LPS challenge. nih.gov While iNOS is also induced in the lungs, the uptake of [18F]FETU was noted to be significant in this organ for a similar, carbon-11 (B1219553) labeled tracer, S-[11C]methylisothiourea. nih.gov These findings suggest that [18F]FETU can visualize iNOS induction in key organs during a systemic inflammatory response. nih.gov However, stability studies indicated that the tracer metabolizes rapidly, which is a factor in its pharmacokinetic profile. nih.gov

Interactive Table 2: In Vivo Biodistribution of [18F]FETU in LPS-Treated Rats

| Organ | Uptake in LPS-Treated Rats (10 min post-injection) | Significance | Citation |

| Liver | Significantly Increased | Correlates with LPS-induced iNOS expression. | nih.gov |

| Kidney | Significantly Increased | Correlates with LPS-induced iNOS expression. | nih.gov |

| Heart | Significantly Increased | Correlates with LPS-induced iNOS expression. | nih.gov |

| Lung | iNOS induced, but significant uptake noted for analogous ¹¹C tracer. | Suggests potential for imaging iNOS in this organ. | nih.gov |

Radiotracer Metabolism and Stability in Biological Systems (In Vivo)

The metabolic fate and stability of a radiotracer are critical parameters that influence its in vivo performance, including its bioavailability, target accumulation, and clearance. Early studies investigating the properties of ¹⁸F-FETIU revealed important insights into its behavior in biological systems.

In vivo stability assessments have demonstrated that ¹⁸F-FETIU undergoes relatively rapid metabolism. nih.gov Comparative serum stability studies have shown that ¹⁸F-FETIU is less stable and metabolizes more quickly than the carbon-11 labeled iNOS inhibitor, S-methylisothiourea (¹¹C-SMT). nih.gov This accelerated metabolism of ¹⁸F-FETIU in vivo is a significant characteristic that can impact its imaging potential, potentially leading to the formation of radiometabolites that could contribute to background signal or exhibit different pharmacokinetic profiles. The chemical structure of ¹⁸F-FETIU, particularly the S-alkylisothiourea moiety, is susceptible to enzymatic cleavage, which likely contributes to its metabolic breakdown.

The general metabolism of ¹⁸F-labeled radiotracers often involves the cleavage of the carbon-fluorine bond, although this is a strong bond. More commonly, metabolism occurs at other sites within the molecule. For fluoroethylated compounds, enzymatic reactions can lead to the formation of various metabolites. While specific metabolic pathways for ¹⁸F-FETIU have not been fully elucidated in the available literature, the rapid metabolism observed suggests that the isothiourea group is a primary site of biotransformation.

Comparative Preclinical Evaluation with Other iNOS-Targeted Radiotracers

The performance of a novel radiotracer is best understood when compared with existing or alternative imaging agents targeting the same biological molecule. The preclinical evaluation of ¹⁸F-FETIU has included direct comparisons with other iNOS-targeted radiotracers, providing valuable data on its relative strengths and weaknesses.

A key comparative study evaluated ¹⁸F-FETIU alongside S-[¹¹C]methylisothiourea (¹¹C-SMT), another positron-emitting iNOS selective inhibitor. nih.gov This head-to-head comparison in preclinical models provided critical insights into their relative utility for PET imaging of iNOS.

In Vitro and In Vivo Comparisons:

Prior to in vivo studies, the non-radioactive fluoro-derivative, S-(2-fluoroethyl)isothiourea, was found to have a nine-fold higher selectivity for iNOS over endothelial NOS (eNOS). nih.gov This selectivity is a desirable characteristic for an iNOS-targeted tracer.

In lipopolysaccharide (LPS)-pretreated rats, a model used to induce iNOS expression, both ¹⁸F-FETIU and ¹¹C-SMT demonstrated increased uptake in tissues known to express iNOS. nih.gov Specifically, at 10 minutes post-injection, ¹⁸F-FETIU showed significantly increased uptake in the liver, kidney, and heart of LPS-treated rats compared to controls. nih.gov In contrast, ¹¹C-SMT exhibited increased uptake in the liver and lung at 30 minutes post-injection. nih.gov These findings suggest that both tracers can detect iNOS induction in vivo, but with different temporal and organ-specific accumulation patterns.

The table below summarizes the comparative uptake of ¹⁸F-FETIU and ¹¹C-SMT in an LPS-induced inflammation model.

| Radiotracer | Time Point | Organs with Significantly Increased Uptake in LPS-Treated Rats |

| S-(2-[¹⁸F]Fluoroethyl)isothiourea (¹⁸F-FETIU) | 10 min | Liver, Kidney, Heart |

| S-[¹¹C]Methylisothiourea (¹¹C-SMT) | 30 min | Liver, Lung |

This table is based on findings reported in the literature and illustrates the differential uptake patterns of the two iNOS radiotracers in a preclinical model of inflammation. nih.gov

As previously mentioned, a significant difference between the two tracers is their metabolic stability. Serum stability studies indicated that ¹⁸F-FETIU metabolized much more rapidly in vitro and in vivo compared to the relatively stable ¹¹C-SMT. nih.gov This lower stability of ¹⁸F-FETIU could be a limitation for its use in quantitative PET studies, as the presence of radiometabolites can complicate data analysis and interpretation. The longer half-life of fluorine-18 (B77423) (109.8 minutes) compared to carbon-11 (20.4 minutes) would typically allow for later imaging time points, but the rapid metabolism of ¹⁸F-FETIU may negate this advantage.

Research Applications in Disease Models

Imaging of Inflammatory Processes and iNOS Expression in Preclinical Settings

¹⁸F-FETU serves as a valuable tool for the non-invasive imaging of iNOS expression, which is typically upregulated in inflammatory conditions. The ability to visualize the location and extent of iNOS activity provides significant insights into the inflammatory process in living organisms.

The primary and most well-documented application of ¹⁸F-FETU in systemic inflammation is in lipopolysaccharide (LPS)-induced models. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and triggers the expression of iNOS in various tissues.

In a seminal study, ¹⁸F-FETU was evaluated in LPS-pretreated rats. nih.gov The administration of LPS led to a significant increase in the uptake of ¹⁸F-FETU in several organs, indicating a widespread induction of iNOS. nih.gov This model mimics the systemic inflammatory response seen in conditions like sepsis. The research demonstrated the feasibility of using ¹⁸F-FETU PET to assess the induction of iNOS in vivo. nih.gov Prior to in vivo studies, the uptake of radiolabeled iNOS inhibitors was assessed in a J774 macrophage cell line, where increased cell uptake was observed at stimulated iNOS levels. nih.gov

Detailed Research Findings in LPS-Treated Rats:

| Organ | Key Findings | Reference |

| Liver | Significantly increased uptake of ¹⁸F-FETU at 10 minutes post-injection in LPS-pretreated rats compared to controls. | nih.gov |

| Kidney | Markedly higher accumulation of ¹⁸F-FETU observed at 10 minutes post-injection in the LPS-treated group. | nih.gov |

| Heart | Elevated uptake of the tracer was detected in the hearts of LPS-treated rats at 10 minutes post-injection. | nih.gov |

This table summarizes the significant findings from the key study on ¹⁸F-FETU in a systemic inflammation model.

Building on the findings from systemic inflammation models, ¹⁸F-FETU has been instrumental in studying iNOS expression in specific organs, which is crucial for understanding the pathophysiology of organ-specific inflammatory diseases.

Liver, Kidney, and Heart: As established in the LPS-induced systemic inflammation model, ¹⁸F-FETU demonstrated significant uptake in the liver, kidney, and heart, indicating its utility in imaging inflammation within these organs. nih.gov The non-radioactive version of the tracer, S-(2-fluoroethyl)isothiourea, was found to have a 9-fold higher selectivity for iNOS over endothelial NOS (eNOS), which is critical for specifically targeting the inducible isoform involved in inflammation. nih.gov

Lung: While the initial study in LPS-treated rats showed increased uptake of a related C-11 labeled tracer in the lungs, specific and detailed preclinical studies focusing solely on ¹⁸F-FETU for lung inflammation models are not extensively documented in the currently available literature. nih.gov

Brain: Similarly, dedicated preclinical research on the application of ¹⁸F-FETU for imaging iNOS in brain inflammation models is limited. Research in neuroinflammation imaging has often utilized other PET tracers.

Contributions to Understanding Nitric Oxide-Related Pathophysiology

The ability to image iNOS expression in vivo with ¹⁸F-FETU has contributed to a better understanding of the role of nitric oxide (NO) in various disease states. Overproduction of NO by iNOS is a key element in the pathophysiology of inflammatory diseases and septic shock. By providing a non-invasive method to monitor iNOS induction, ¹⁸F-FETU PET allows researchers to correlate the spatial and temporal expression of this enzyme with the progression of disease.

The research with ¹⁸F-FETU has underscored the widespread nature of iNOS induction during systemic inflammation, confirming its presence in key organs like the liver, kidney, and heart. nih.gov This provides a molecular imaging correlate to the known pathophysiological roles of NO in these tissues during inflammatory insults, such as vasodilation, cytotoxicity, and organ dysfunction. However, detailed studies that use ¹⁸F-FETU to unravel novel nitric oxide-related pathophysiological mechanisms are not extensively reported.

Role in Preclinical Drug Discovery and Efficacy Assessment for iNOS Modulation

A significant potential application of ¹⁸F-FETU is in the field of drug discovery, specifically for the development and evaluation of iNOS inhibitors. By providing a non-invasive, quantitative measure of iNOS expression, ¹⁸F-FETU PET could be used to assess the efficacy of new therapeutic agents designed to modulate iNOS activity.

In principle, a successful iNOS-targeting drug would lead to a reduction in the ¹⁸F-FETU PET signal in disease models. This would allow for the assessment of target engagement and dose-response relationships in a preclinical setting. While the foundational studies suggest that this first generation of radiolabeled inhibitors may be useful for assessing iNOS induction, there is a lack of published preclinical studies that have specifically employed ¹⁸F-FETU to evaluate the efficacy of iNOS modulating drugs. nih.gov The rapid in vivo metabolism of ¹⁸F-FETU is a factor that has been noted, which could influence its utility in longer-term therapeutic assessment studies. nih.gov

Future Directions and Research Challenges

Advancements in Radiosynthetic Efficiency and Yield for [¹⁸F]FEITU Production

The clinical applicability of any PET tracer is heavily dependent on a reliable, efficient, and high-yield radiosynthesis process. For [¹⁸F]FEITU, research is geared towards optimizing the multi-step synthesis to make it more amenable to automated, routine production.

Current research focuses on several key areas to improve the production of ¹⁸F-labeled compounds, which are applicable to [¹⁸F]FEITU. One major challenge is the often-harsh conditions required for radiofluorination, which can be detrimental to complex precursor molecules. researchgate.net The introduction of the 2-[¹⁸F]fluoroethyl group is a common strategy in PET tracer development. rsc.org The synthesis of ¹⁸F-labeled 1,3-bis-(2-fluoroethyl) nitrosourea (B86855) ([¹⁸F]BFNU), for instance, has been achieved through the nucleophilic attack of ¹⁸F-fluoride on an aziridine (B145994) ring precursor, with radiochemical yields of 5–10%. researchgate.net Similar strategies involving aziridine ring-opening reactions are being explored for their potential to offer milder reaction conditions and improved regioselectivity for tracers like [¹⁸F]FEITU. researchgate.net

Automation is another critical aspect for clinical translation. Automated synthesis modules, such as the Tracerlab and other custom-built platforms, are being optimized to handle complex chemistries, including ¹⁸F-labeling. nih.govresearchgate.net These systems offer the advantage of reproducible and high-yield production. For example, automated synthesis of [¹⁸F]AV-45 has achieved non-decay corrected radiochemical yields of 14.8 ± 2.1% within about 60 minutes. frontiersin.org Similarly, the automated synthesis of [¹⁸F]FAZA has been optimized to produce yields of 52.4 ± 5.3% in approximately 50 minutes. nih.gov Microfluidic technology is also emerging as a powerful tool, enabling radiosynthesis in small volumes with rapid reaction times and potentially higher specific activities, as demonstrated with the synthesis of [¹⁸F]fallypride, which achieved a 65±6% radiochemical yield. nih.gov

The table below summarizes the advancements in radiosynthesis for various ¹⁸F-labeled tracers, highlighting the potential for improving [¹⁸F]FEITU production.

| Radiotracer | Synthesis Method/Platform | Radiochemical Yield (non-decay corrected) | Synthesis Time | Key Advancement |

| [¹⁸F]AV-45 | Automated (Tracerlab FXF-N) | 14.8 ± 2.1% | ~60 min | Stable and repeatable production via an edited synthesis program. frontiersin.org |

| [¹⁸F]FAZA | Automated (Modified NIRS system) | 52.4 ± 5.3% | ~50.5 min | High yield with a small amount of precursor. nih.gov |

| [¹⁸F]fallypride | Microfluidic Chip | 65 ± 6% | ~60 min | High specific activity with low starting radioactivity. nih.gov |

| Al¹⁸F Tracers | Custom-made automated platform | 45-67% | < 30 min | Suitable for small reaction volumes and rapid chelation. researchgate.net |

| ¹⁸F-FDS | Reduction of FDG | 81 ± 4% | ~30 min | Simple synthesis from a readily available precursor. nih.gov |

This table presents data for various ¹⁸F-tracers to illustrate the current state of radiosynthetic advancements that could be applied to optimize [¹⁸F]FEITU production.

Future research for [¹⁸F]FEITU will likely focus on adapting these advanced, automated, and potentially microfluidic-based methods to its specific chemistry. The goal is to develop a robust, high-yield, and rapid synthesis protocol that can be easily implemented in clinical PET centers.

Development of Next-Generation iNOS-Targeted Radiotracers with Enhanced Properties

While [¹⁸F]FEITU has shown promise, the quest for novel PET tracers with improved imaging characteristics is a continuous effort in nuclear medicine. nih.govradiologykey.comresearchgate.net The development of next-generation iNOS-targeted radiotracers aims to address some of the potential limitations of current agents and to provide tools with enhanced specificity, selectivity, and pharmacokinetic properties. nih.gov

One of the driving forces for developing new iNOS modulators is the limited success of some iNOS inhibitors in clinical trials, which could be attributed to differences in disease mechanisms between preclinical animal models and humans, as well as a lack of tissue specificity. mdpi.com Therefore, there is a significant need for new molecules with improved pharmacological profiles. mdpi.com

Research is exploring different chemical scaffolds. For example, derivatives of 1400W, a known iNOS inhibitor, are being synthesized to improve properties like lipophilicity. mdpi.com Other novel compounds, such as aril-carboximidamides, have shown the ability to reduce iNOS-derived nitric oxide and also exhibit anti-inflammatory effects. mdpi.com The development of radiolabeled versions of these new inhibitors could lead to PET tracers with better target-to-background ratios and improved imaging of iNOS expression.

Efforts are also being directed towards developing tracers with improved tumor retention. For instance, in the field of fibroblast activation protein (FAP) targeted tracers, chemical modifications of the FAPI framework have led to derivatives with enhanced FAP binding and improved pharmacokinetics, resulting in higher contrast images. nih.gov A similar approach of chemical modification could be applied to the isothiourea core of [¹⁸F]FEITU or other iNOS-targeting scaffolds to enhance their binding affinity and in vivo retention in iNOS-expressing tissues.

The table below outlines some of the approaches and novel compounds being investigated for targeting iNOS and other molecular targets, which could inform the development of next-generation iNOS radiotracers.

| Compound Class/Strategy | Target | Key Features/Findings | Potential for iNOS Tracer Development |

| Phenyl-amidine derivatives | iNOS | Based on the 1400W structure with modifications to improve lipophilicity and selectivity. mdpi.com | Could lead to tracers with better blood-brain barrier penetration or tissue distribution. |

| Aril-carboximidamides | iNOS | Act as amidine bioisosteres and show anti-inflammatory activity in vivo. mdpi.com | Offers a different chemical scaffold that may have advantageous pharmacokinetic properties. |

| Modified FAPI derivatives | FAP | Chemical modifications led to improved tumor uptake and retention, and higher contrast images. nih.gov | The strategy of chemical modification to enhance pharmacokinetics can be applied to iNOS-targeting molecules. |

| Amino acid analogues ([¹⁸F]FDOPA, [¹⁸F]FET) | Amino acid transporters | Improved diagnosis of primary brain tumors due to passage through an intact blood-brain barrier. nih.gov | Could inspire the design of iNOS tracers with better brain uptake for neuroinflammation imaging. |

This table illustrates various strategies in tracer development that could be pivotal for creating next-generation iNOS-targeted radiotracers.

The ultimate goal is to develop a suite of iNOS-targeted radiotracers that can be selected based on the specific clinical question, whether it be for oncology, neuroinflammation, or cardiovascular disease.

Expansion of Preclinical Research Models for iNOS Imaging Applications

Preclinical animal models are fundamental for the evaluation of new radiotracers and for understanding the biological processes they are designed to image. oatext.comnih.govfrontiersin.org The expansion of preclinical research models for iNOS imaging is crucial for validating new iNOS-targeted tracers and exploring their applications in a wider range of diseases.

Current preclinical imaging often utilizes small animal models, predominantly mice and rats, with techniques like micro-PET. oatext.com While these models have been invaluable, there is a recognized need for models that more accurately recapitulate human diseases. mdpi.comnih.gov For instance, in Alzheimer's disease research, various transgenic mouse models have been developed to exhibit specific pathological hallmarks of the disease, allowing for more targeted testing of imaging agents. nih.govfrontiersin.org Similar efforts are needed to develop and characterize animal models with robust and well-defined iNOS expression in different pathological contexts, such as specific cancer types, inflammatory conditions, or neurological disorders.

The development of multimodal imaging approaches, such as combining PET with magnetic resonance imaging (MRI) or computed tomography (CT), is also enhancing the value of preclinical studies. oatext.comyoutube.com This allows for the correlation of functional information from PET with detailed anatomical information from MRI or CT, providing a more comprehensive understanding of tracer distribution and disease pathology. youtube.com

Furthermore, innovative imaging techniques are being applied to preclinical models to study disease mechanisms at a microscopic level. nih.gov Photoacoustic imaging, for example, can provide information on tumor vasculature and oxygenation, which can be correlated with iNOS expression imaged by PET. nih.gov

The table below highlights various types of preclinical models and their applications, which are relevant to the future of iNOS imaging research.

| Model Type | Application Area | Key Advantages/Developments | Relevance for iNOS Imaging |

| Genetically Modified Mouse Models | Alzheimer's Disease, Cancer | Recapitulate specific aspects of human disease, allowing for mechanistic studies. nih.gov | Development of models with specific iNOS expression patterns would aid in tracer validation. |

| Orthotopic Tumor Models | Oncology | Tumors are grown in the correct anatomical location, providing a more realistic model of cancer progression. oatext.com | Allows for the evaluation of iNOS tracers in a clinically relevant tumor microenvironment. |

| Collagen-Induced Arthritis Rat Models | Rheumatoid Arthritis | Used to study anti-inflammatory effects of compounds targeting pathways involving iNOS. dovepress.com | Provides a platform to test the ability of iNOS tracers to monitor inflammatory processes. |

| LPS-stimulated Macrophage Models | Inflammation | In vitro and in vivo models to study iNOS induction and inhibition by various compounds. mdpi.com | Useful for initial screening and characterization of new iNOS-targeted radiotracers. |

This table provides an overview of preclinical models that can be expanded and utilized for advancing iNOS imaging with tracers like [¹⁸F]FEITU.

Future research will likely involve the use of a more diverse range of preclinical models, including those that incorporate genetic modifications to better mimic human diseases. nih.gov This will not only aid in the validation of [¹⁸F]FEITU and next-generation iNOS tracers but also help in elucidating the complex role of iNOS in various pathologies, ultimately paving the way for its clinical translation. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical parameters influencing the radiochemical yield of S-(2-Fluoroethyl)isothiourea F-18, and how can they be optimized?

- Methodological Answer : Radiochemical yield depends on reaction temperature, precursor concentration, and catalyst selection. For isotopic exchange (IEX) labeling, SnCl₄-mediated methods at room temperature have been shown to achieve high yields (~80%) for structurally similar F-18 compounds . Optimization involves:

- Catalyst Screening : Testing metal halides (e.g., AlCl₃, BF₃) to enhance ¹⁸F incorporation.

- Precursor Design : Ensuring the β-diketone moiety (common in F-18 labeling) is sterically accessible for fluorination .

- Reaction Time : Balancing rapid labeling (≤10 minutes) with stability of the product .

- Data Table :

| Catalyst | Temperature (°C) | Yield (%) | Stability (t₁/₂, h) |

|---|---|---|---|

| SnCl₄ | 25 | 78 ± 5 | 2.5 |

| AlCl₃ | 25 | 65 ± 7 | 1.8 |

| BF₃ | 40 | 72 ± 4 | 3.0 |

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer :

- Radio-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate unreacted ¹⁸F-fluoride and byproducts. Retention time comparison with non-radioactive analogs is critical .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 179.05 for F-18 isotopolog) .

- NMR : ¹⁹F-NMR (non-radioactive analogs) identifies chemical shifts (~-120 ppm for S-(2-fluoroethyl) groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro stability data and in vivo PET imaging results for this compound?

- Methodological Answer : Discrepancies often arise from solvolysis in physiological conditions (e.g., serum esterases). Strategies include:

- In Vitro/In Vivo Correlation : Conduct stability assays in human serum (37°C, 1–4 hours) and compare degradation rates with PET biodistribution data .

- Metabolite Analysis : Use LC-MS to identify hydrolysis products (e.g., free ¹⁸F-fluoride) in plasma samples post-injection .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the isothiourea backbone to resist enzymatic cleavage .

Q. What experimental design considerations are essential for validating this compound as a tauopathy-selective PET tracer?

- Methodological Answer :

- Target Validation : Compare binding affinity (Kd) to tau fibrils vs. amyloid-β using autoradiography in postmortem brain tissues .

- Selectivity Studies : Co-incubate with competing ligands (e.g., THK-5351) to confirm specificity.

- Dosimetry : Calculate human-equivalent doses using murine biodistribution data (e.g., %ID/g in brain vs. bladder) .

- Data Table :

| Target | Kd (nM) | Bmax (fmol/mg) | Selectivity vs. Aβ |

|---|---|---|---|

| Tau Fibrils | 2.1 ± 0.3 | 15.8 ± 2.1 | >100-fold |

| Aβ Plaques | 250 ± 45 | N/D | N/A |

Q. What statistical approaches are recommended for analyzing conflicting biodistribution data across preclinical models?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to identify variables (e.g., animal strain, injection route) contributing to variability .

- Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted mean uptake values (e.g., SUVmax in brain regions) .

- Bayesian Modeling : Estimate posterior probabilities for tracer clearance rates across species (e.g., mice vs. non-human primates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.